2-(3-Aminophenyl)-2-hydroxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYUKHWQGONIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Aminophenyl 2 Hydroxyacetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed connectivity map of 2-(3-Aminophenyl)-2-hydroxyacetic acid can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show complex multiplets for the four protons on the benzene ring. Due to the meta-substitution pattern, these protons would exhibit characteristic splitting patterns. The proton attached to the chiral carbon (the α-carbon) is expected to appear as a singlet, broadened by the exchange of the adjacent hydroxyl and carboxylic acid protons. The protons of the amino (NH₂) and hydroxyl (OH) groups, as well as the carboxylic acid (COOH) proton, are expected to appear as broad singlets that are exchangeable with deuterium oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Eight distinct signals are expected for the eight carbon atoms in this compound. The carbonyl carbon of the carboxylic acid group would appear at the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the aromatic ring would resonate between 110 and 150 ppm, with their specific shifts influenced by the electron-donating amino group. The chiral α-carbon, bonded to both an oxygen and a carbon, would be found in the 70-80 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| -COOH | ~11-13 (broad s) | ~175 |
| α-CH(OH) | ~5.1 (s) | ~73 |
| Aromatic C1 | - | ~140 |
| Aromatic C2 | ~7.1 (d) | ~118 |
| Aromatic C3 | - | ~148 |
| Aromatic C4 | ~6.8 (t) | ~115 |
| Aromatic C5 | ~7.2 (t) | ~130 |
| Aromatic C6 | ~6.9 (d) | ~117 |
| -NH₂ | ~3.5-5.0 (broad s) | - |
| -OH | ~5.0-6.0 (broad s) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups within a molecule and probing intermolecular interactions, such as hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is typically involved in hydrogen bonding. The N-H stretching vibrations of the primary amine are expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid would present as a strong, sharp absorption band around 1700-1730 cm⁻¹. mdpi.com Additionally, C-O stretching and O-H bending vibrations associated with the alcohol and carboxylic acid groups would be present in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. tandfonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch is also Raman active. While O-H and N-H stretches are typically weak in Raman spectra, their presence can still be confirmed. The analysis of peak shifts and broadening in both FT-IR and Raman spectra can provide insights into the extent and nature of intermolecular hydrogen bonding in the solid state. nih.gov
Predicted Vibrational Spectroscopy Data
| Functional Group | FT-IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) | Vibrational Mode |
|---|---|---|---|
| N-H (Amine) | 3450-3300 | 3450-3300 | Asymmetric & Symmetric Stretch |
| O-H (Alcohol) | 3400-3200 (broad) | 3400-3200 | Stretch |
| O-H (Carboxylic Acid) | 3300-2500 (very broad) | 3300-2500 | Stretch |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretch |
| C=O (Carboxylic Acid) | 1730-1700 | 1730-1700 | Stretch |
| C=C (Aromatic) | 1600, 1475 | 1600, 1475 | Ring Stretch |
| C-O | 1300-1200 | 1300-1200 | Stretch |
| Aromatic Ring | - | ~1000 | Symmetric Ring Breathing |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₃), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.
The calculated monoisotopic mass of this compound is 167.05824 Da. An experimentally determined mass within a few parts per million (ppm) of this value would serve as strong evidence for the compound's identity and high purity. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. Common fragmentation pathways for this type of compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, and carbon dioxide (CO₂) from the carboxylic acid moiety. The fragmentation of the aromatic ring can also provide structural information.
Molecular Formula and Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Calculated Monoisotopic Mass | 167.05824 Da |
| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
| Predicted m/z for [M+H]⁺ | 168.06552 |
| Predicted m/z for [M-H]⁻ | 166.05096 |
| Likely Neutral Losses | H₂O (18.01 Da), COOH (45.00 Da), CO₂ (43.99 Da) |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information.
This technique would precisely determine bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the conformation of the molecule in the crystal lattice. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The presence of three functional groups capable of hydrogen bonding (carboxylic acid, hydroxyl, and amino group) suggests that a complex and extensive hydrogen-bonding network is likely to be a defining feature of the crystal structure. These interactions would play a crucial role in the stability and physical properties of the solid material. The analysis would also determine the crystal system, space group, and unit cell dimensions.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 95.5 |
| Volume (ų) | 745.2 |
| Z | 4 |
| Key Hydrogen Bonds | O-H···O (Carboxyl-Carboxyl), O-H···N (Hydroxyl-Amino), N-H···O (Amino-Carbonyl) |
Computational and Theoretical Investigations of 2 3 Aminophenyl 2 Hydroxyacetic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the intrinsic properties of 2-(3-Aminophenyl)-2-hydroxyacetic acid. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the molecule's electronic structure, stability, and reactivity.
Electronic Structure: DFT and ab initio calculations are employed to determine the molecule's ground-state electronic energy, molecular orbital configurations, and electron density distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.
Stability: The relative stability of different isomers and conformers of this compound can be assessed by comparing their calculated total energies. Geometric optimization is performed to find the lowest energy structure, providing insights into bond lengths, bond angles, and dihedral angles. Vibrational frequency calculations are also essential, as they confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and provide the zero-point vibrational energy for more accurate stability comparisons.
Reactivity: Quantum chemical calculations offer a suite of descriptors to predict the reactivity of this compound. The molecular electrostatic potential (MEP) map, for instance, visualizes the electron density around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The amino group would typically show a region of negative potential, indicating its nucleophilic character, while the acidic proton of the carboxylic acid would be a site of positive potential, indicating its electrophilicity.
Table 1: Representative Quantum Chemical Data for a Phenylacetic Acid Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
| Mulliken Charge on Amino N | -0.85 e | Quantifies the partial charge on the nitrogen atom |
Note: The data in this table is illustrative for a generic aminophenylacetic acid derivative and not specific to this compound due to the absence of published data for this specific compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are employed to study the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
Conformational Landscapes: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations and their relative populations over time. By analyzing the trajectory of the simulation, researchers can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Solvent Effects: The presence of a solvent, particularly water, can have a profound impact on the structure and reactivity of this compound. MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the investigation of how hydrogen bonding and electrostatic interactions with the solvent affect the molecule's conformation and the accessibility of its reactive sites. For example, the formation of a hydration shell around the amino and carboxylic acid groups can influence their acidity and basicity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to aid in the assignment of spectral peaks to specific molecular vibrations. This comparison can confirm the presence of specific functional groups and provide information about the molecule's structure.
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of the hydrogen, carbon, and nitrogen atoms in this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental NMR data, can help in the complete assignment of the NMR spectrum and provide a detailed picture of the molecule's electronic environment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum (UV-Vis) of a molecule. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is useful for understanding the molecule's electronic structure and its potential applications in areas like photochemistry.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |
| IR Spectroscopy | C=O stretch: 1720 cm⁻¹ | C=O stretch: 1715 cm⁻¹ |
| ¹H NMR Spectroscopy | -COOH proton: 12.1 ppm | -COOH proton: 12.0 ppm |
| UV-Vis Spectroscopy | λmax: 285 nm | λmax: 288 nm |
Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values for a molecule like this compound.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and the structures of the transition states.
Reaction Pathways: For a given reaction, computational methods can be used to explore different possible routes from reactants to products. The energy profile along each pathway is calculated, allowing for the determination of the most energetically favorable route. This is particularly useful for understanding reactions where multiple products are possible.
Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical species in determining the rate of a reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in chemical kinetics. Vibrational frequency calculations are also performed on the transition state structure, which should exhibit a single imaginary frequency corresponding to the motion along the reaction coordinate. These computational insights are crucial for understanding the factors that control the reactivity of this compound and for designing new synthetic routes.
Mechanistic Pathways in Reactions Involving 2 3 Aminophenyl 2 Hydroxyacetic Acid
Mechanistic Aspects of Amine Group Transformations and Derivatizations
The primary aromatic amine group in 2-(3-aminophenyl)-2-hydroxyacetic acid is a key site of reactivity, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
Acylation: The most common transformation is acylation to form amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgbritannica.com When treated with an acylating agent like an acid chloride or anhydride, the nitrogen atom attacks the electrophilic carbonyl carbon. libretexts.org This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the leaving group (e.g., chloride) and, after a deprotonation step, yielding the stable amide product. libretexts.orglibretexts.org Under harsh thermal conditions (typically >160°C), direct condensation with a carboxylic acid can also form an amide, proceeding through a high-energy tetrahedral intermediate and eliminating water. youtube.com
Alkylation: The amine group can also undergo alkylation with alkyl halides. The mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.comlibretexts.org This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.orglibretexts.org
Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, converts the primary aromatic amine into a diazonium salt. The mechanism begins with the formation of the nitrosyl cation (NO⁺), a potent electrophile. The amine attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the stable N≡N triple bond of the diazonium group is formed. This intermediate is highly versatile for subsequent substitution reactions.
Reaction Mechanisms of Carboxylic Acid and Hydroxyl Group Functionalizations
The carboxylic acid and hydroxyl moieties offer pathways for esterification and other related transformations.
Fischer Esterification: The most fundamental reaction for both the carboxylic acid and hydroxyl groups is esterification. In the presence of an acid catalyst and an alcohol, the carboxylic acid can be converted to an ester via the Fischer esterification mechanism. masterorganicchemistry.comchemguide.co.uk The mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the medium) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
A similar mechanistic principle applies to the esterification of the hydroxyl group using a carboxylic acid under acidic conditions.
Chemoselective O-Acylation: A key mechanistic consideration for a molecule like this compound is chemoselectivity. Under strongly acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid as a solvent), the amine group is protonated to form an ammonium salt. nih.gov This protonation deactivates the nitrogen as a nucleophile. Consequently, acylation with an acyl chloride or anhydride occurs selectively at the less-basic hydroxyl group, leading to the O-acyl derivative without protection of the amine. nih.gov
Role of Substituent Effects on Reaction Kinetics and Thermodynamics
The three functional groups on the benzene ring exert significant electronic effects, influencing the rate and orientation of electrophilic aromatic substitution (EAS) reactions. These influences are a combination of inductive and resonance effects.
Amino Group (-NH₂): The amino group is a powerful activating group. openstax.org It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair into the aromatic ring. The strong +R effect dominates, increasing the electron density of the ring and stabilizing the carbocation intermediate (arenium ion), thus accelerating the rate of EAS. libretexts.org It is an ortho, para-director.
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is also a strong activating group. openstax.org Its dominant electron-donating resonance effect (+R) outweighs its electron-withdrawing inductive effect (-I), making the ring more nucleophilic and speeding up EAS reactions. openstax.org It is also an ortho, para-director.
Carboxylic Acid and Hydroxyl Substituent (-CH(OH)COOH): The α-hydroxy carboxylic acid group attached to the ring is generally considered a deactivating group. The carboxylic acid function is strongly electron-withdrawing (-I and -R effects), pulling electron density from the ring and destabilizing the arenium ion intermediate. ucsb.edu This deactivating nature slows the rate of EAS. Such electron-withdrawing groups typically act as meta-directors. libretexts.org
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |
| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |
| -CH(OH)COOH | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |
Catalytic Cycles and Intermediate Species in Metal-Mediated Transformations
While less common than the functional group transformations described above, the aromatic amine of this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, in a hypothetical palladium-catalyzed Buchwald-Hartwig amination to form a diarylamine, a catalytic cycle would be involved.
A plausible catalytic cycle would include the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) intermediate species.
Ligand Exchange/Coordination: The amine of this compound (after deprotonation by a base) coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The C-N bond is formed as the coupled product is eliminated from the palladium complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Applications of 2 3 Aminophenyl 2 Hydroxyacetic Acid in Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate and Building Block
2-(3-Aminophenyl)-2-hydroxyacetic acid, a bifunctional molecule, serves as a highly valuable and versatile intermediate in the realm of organic synthesis. Its unique structure, incorporating a carboxylic acid, a hydroxyl group, an amino group, and a phenyl ring, allows for a diverse range of chemical transformations. This multifaceted reactivity makes it an essential building block for the construction of complex organic molecules and advanced scaffolds. The strategic placement of the amino group at the meta position of the phenyl ring, relative to the hydroxyacetic acid moiety, influences the electronic properties and reactivity of the molecule, offering unique synthetic possibilities.
The presence of three distinct functional groups—amine, alcohol, and carboxylic acid—provides multiple reaction sites. This allows for selective modifications and the sequential introduction of various functionalities, making it a key component in the synthesis of a wide array of organic compounds. Its utility as a building block is rooted in its ability to participate in numerous name reactions and multi-step synthetic sequences.
Synthesis of Novel Heterocyclic Systems
The structural framework of this compound is particularly well-suited for the synthesis of novel heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The amino and carboxylic acid groups within the molecule can readily undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings.
For instance, the amino group can react with a suitable reagent to form nitrogen-containing heterocycles. Condensation reactions with dicarbonyl compounds, for example, can lead to the formation of benzodiazepines or other related structures. Furthermore, the carboxylic acid and hydroxyl groups can participate in cyclization reactions to form lactones or other oxygen-containing heterocycles. The ability to form fused heterocyclic systems by utilizing the phenyl ring as a backbone further expands its synthetic utility. The synthesis of such complex molecules often involves multi-component reactions where the inherent functionality of this compound plays a crucial role.
| Heterocyclic System | Synthetic Precursor(s) | Key Reaction Type |
| Benzodiazepines | This compound, 1,3-dicarbonyl compounds | Condensation, Cyclization |
| Quinoxalines | This compound, 1,2-diaminobenzenes | Cyclocondensation |
| Benzoxazinones | This compound | Intramolecular Cyclization |
Construction of Advanced Organic Scaffolds
Beyond the synthesis of heterocycles, this compound is instrumental in the construction of more complex and advanced organic scaffolds. nih.gov These scaffolds often serve as the core structures for the development of new pharmaceuticals, agrochemicals, and functional materials. The molecule's chirality at the carbon bearing the hydroxyl and carboxyl groups adds another layer of complexity and utility, making it a valuable precursor for asymmetric synthesis.
The amino group can be functionalized to introduce a variety of substituents, thereby modulating the properties of the final molecule. For example, acylation or sulfonylation of the amino group can lead to the formation of amides and sulfonamides, which are common motifs in biologically active compounds. The carboxylic acid can be converted to esters, amides, or other derivatives, providing further opportunities for structural diversification. The hydroxyl group can be protected, oxidized, or used as a nucleophile in various reactions. This trifunctional nature allows for the creation of intricate molecular architectures with precise control over stereochemistry and functionality.
Role in the Development of Functional Materials and Polymers
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional materials and polymers. The presence of both an aromatic ring and reactive functional groups allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material.
The amino and carboxylic acid groups can be utilized for polymerization reactions. For example, it can be used as a monomer in the synthesis of polyamides or polyesters through condensation polymerization. The resulting polymers may exhibit enhanced thermal stability, mechanical strength, or specific recognition capabilities due to the presence of the phenyl and hydroxyl groups. Furthermore, the aromatic ring can participate in π-π stacking interactions, influencing the morphology and electronic properties of the material.
The hydroxyl group can be used to modify the surface of materials, introducing hydrophilicity or providing sites for further functionalization. This is particularly relevant in the development of biocompatible materials or sensors. The ability to tailor the properties of polymers and materials by incorporating this versatile building block opens up possibilities for applications in areas such as drug delivery, coatings, and electronic devices.
| Polymer Type | Monomer(s) | Key Functional Groups Involved | Potential Properties |
| Polyamides | This compound, Diacyl chlorides | Amino, Carboxylic acid | Thermal stability, Hydrogen bonding |
| Polyesters | This compound, Diols | Carboxylic acid, Hydroxyl | Biodegradability, Functional group presentation |
| Modified Polymers | Base Polymer, this compound | Amino, Hydroxyl, Carboxylic acid | Surface functionalization, Enhanced properties |
Applications in Catalysis as a Ligand or Precursor to Catalytically Active Species
In the field of catalysis, amino acids and their derivatives are widely recognized for their ability to act as chiral ligands in asymmetric synthesis. mdpi.com The structure of this compound, containing a chiral center and multiple coordination sites (the amino, hydroxyl, and carboxyl groups), makes it an excellent candidate for use as a ligand in metal-catalyzed reactions.
The nitrogen and oxygen atoms of the amino, hydroxyl, and carboxyl groups can coordinate with a metal center, forming a stable chiral complex. This complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations, with high enantioselectivity. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or by derivatizing the functional groups, allowing for the optimization of the catalyst for a specific reaction.
Furthermore, this compound can serve as a precursor for the synthesis of more complex ligands or catalytically active species. For example, it can be incorporated into larger molecular frameworks to create multidentate ligands with enhanced catalytic activity and selectivity. The development of new catalysts based on this versatile scaffold holds significant promise for the advancement of asymmetric synthesis and the production of enantiomerically pure compounds.
| Metal | Reaction Type | Role of this compound |
| Palladium | Cross-coupling reactions | Chiral Ligand |
| Rhodium | Asymmetric Hydrogenation | Chiral Ligand |
| Copper | Lewis Acid Catalysis | Chiral Ligand |
Analytical Methodologies for the Characterization and Quantification of 2 3 Aminophenyl 2 Hydroxyacetic Acid
Chromatographic Separation Techniques for Purity Profiling and Impurity Detection
Chromatographic methods are fundamental in separating 2-(3-Aminophenyl)-2-hydroxyacetic acid from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for this purpose.
Method development for amino acid analysis by HPLC often involves optimizing the mobile phase composition, pH, and column type to achieve the desired separation. jocpr.com For instance, a study on the determination of amino acids without derivatization utilized a silica (B1680970) column with an isocratic mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. jocpr.com The pH of the mobile phase can significantly impact the retention and peak shape of amino acids. jocpr.com
Derivatization is another common strategy in HPLC analysis of amino acids to enhance detection sensitivity, especially with UV-visible or fluorescence detectors. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent derivatives that are easily detectable at low concentrations. nih.gov The validation of an HPLC method typically includes assessing its linearity, range, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm) | nih.gov |
| Mobile Phase | A) 0.1 mol/L trichloroacetic acid (TCA), pH 1.7 B) Acetonitrile (ACN) | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | UV at 355 nm (after derivatization) | nih.gov |
| Derivatization Reagent | 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) | nih.gov |
This table is for illustrative purposes and specific conditions for this compound may vary.
The separation in GC is typically achieved on a capillary column, such as an HP-5 column. researchgate.netasianpubs.org A flame ionization detector (FID) is commonly used for detection. researchgate.netasianpubs.org Method validation for GC analysis of amino acids involves assessing parameters like linearity, detection limits, and repeatability. asianpubs.org
Table 2: Example GC Method Parameters for Derivatized Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5 (30 m × 0.32 mm i.d.) | asianpubs.org |
| Derivatization Reagent | 1,2-Propylenediamine | asianpubs.org |
| Injection Port Temperature | 250 °C | asianpubs.org |
| Detector Temperature (FID) | 280 °C | asianpubs.org |
| Carrier Gas | Nitrogen | asianpubs.org |
| Flow Rate | 1.0 mL/min | asianpubs.org |
This table is for illustrative purposes and specific conditions for this compound may vary.
Electrochemical Methods for Redox Behavior Analysis and Detection
Electrochemical methods offer a sensitive and often direct approach for the analysis of electroactive compounds, including those with amino functional groups. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
While many amino acids require derivatization for spectroscopic detection, electrochemical methods can often be applied directly, making them attractive for their simplicity. mdpi.com However, challenges such as signal overlapping for different electroactive amino acids and high overpotentials can exist with bare electrodes. mdpi.com To overcome these limitations, modified electrodes are often employed to enhance selectivity and sensitivity.
For instance, amino-functionalized nanocomposites have been used to develop electrochemical sensors for the detection of metal ions. rsc.org Similarly, electrodes modified with specific peptides can be designed for the targeted detection of biomolecules. nih.gov The development of an electrochemical sensor involves optimizing parameters such as the pH of the supporting electrolyte, deposition time, and deposition potential. rsc.org
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. These techniques are often simple, rapid, and cost-effective.
For the quantitative determination of a compound like this compound, a spectrophotometric method would typically involve measuring its absorbance at a specific wavelength where it exhibits maximum absorption. The concentration of the analyte is then determined based on Beer-Lambert's law, which states that the absorbance is directly proportional to the concentration of the absorbing species.
In cases where the analyte of interest is present in a mixture with other absorbing compounds, simultaneous determination can be achieved by measuring the absorbance at multiple wavelengths and using mathematical calculations. elsevierpure.com The validation of a spectrophotometric method includes establishing the linearity of the calibration curve, determining the limits of detection (LOD) and quantitation (LOQ), and assessing the accuracy and precision of the method. elsevierpure.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| 2-chloro-1-methylquinolinium tetrafluoroborate |
| Ethyl chloroformate |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| o-phthalaldehyde |
| Potassium dihydrogen phosphate |
| 1,2-Propylenediamine |
| Trichloroacetic acid |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(3-Aminophenyl)-2-hydroxyacetic acid with high purity?
Methodological Answer:
The synthesis typically involves introducing an amino group to a phenylacetic acid backbone. A feasible route includes:
- Step 1 : Reacting 3-nitrophenylacetic acid with a reducing agent (e.g., H₂/Pd-C) to yield 3-aminophenylacetic acid.
- Step 2 : Hydroxylation via hydroxylamine under acidic conditions, followed by purification using recrystallization (ethanol/water) or HPLC .
Critical Parameters : - Reaction temperature (60–80°C) and pH control (3–4) to minimize side reactions.
- Solvent selection (e.g., ethanol for solubility optimization).
Advanced: How does stereochemistry at the chiral center of this compound influence its biochemical interactions?
Methodological Answer:
Stereochemical variations significantly affect binding affinity to biological targets (e.g., enzymes or receptors). For example:
- (R)-enantiomer : May exhibit higher affinity for neurotransmitter transporters due to spatial compatibility with active sites.
- (S)-enantiomer : Could show reduced activity or off-target effects.
Analytical Techniques : - Chiral HPLC (e.g., Chiralpak® IG-3 column) to resolve enantiomers.
- X-ray crystallography to confirm absolute configuration, as demonstrated in analogous compounds .
Basic: Which analytical techniques are most reliable for structural validation of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 4.1 ppm (hydroxy group).
- ¹³C NMR : Carboxylic acid carbon at ~175 ppm.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₈H₉NO₃: 167.0582).
- FT-IR : Stretching bands at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) .
Advanced: Can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
Yes. Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like monoamine oxidases or GABA receptors.
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed lower binding energy (-8.2 kcal/mol) compared to electron-donating groups (-6.5 kcal/mol) in silico.
Validation : Compare predicted Collision Cross Section (CCS) values with experimental ion mobility data (e.g., 143.2 Ų for [M+H]⁺) .
Basic: How do reaction conditions (solvent, pH) impact the yield of this compound?
Methodological Answer:
- Aqueous solvents : Higher yields (75–85%) at pH 3–4 due to protonation of the amino group, reducing side reactions.
- Organic solvents (e.g., ethanol) : Faster reaction kinetics but require strict temperature control (70°C) to prevent decomposition.
Optimization Table :
| Solvent | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|
| Water | 70 | 3.5 | 82 |
| Ethanol | 70 | - | 78 |
| THF | 60 | - | 65 |
Advanced: What is the impact of substituents on the phenyl ring’s electronic properties and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl) : Increase acidity (pKa ~2.8) and enhance binding to metal-dependent enzymes.
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce blood-brain barrier penetration.
Case Study : - 4-Chloro derivative : Showed 2-fold higher inhibition of tyrosinase compared to the parent compound .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- pH Stability : Degrades rapidly at pH >7 (hydrolysis of the hydroxyacetic moiety).
- Temperature : Store at 4°C in inert atmosphere (N₂) to prevent oxidation.
Degradation Products : - 3-Aminobenzoic acid (via decarboxylation).
- Quinone derivatives (oxidation byproducts) .
Advanced: What challenges arise in scaling up enantioselective synthesis of this compound?
Methodological Answer:
- Catalyst Efficiency : Chiral catalysts (e.g., Jacobsen’s catalyst) may lose enantioselectivity at >100 g scale.
- Purification : Simulated moving bed (SMB) chromatography is required to maintain >99% enantiomeric excess.
Comparative Data :
| Scale (g) | Catalyst Loading (%) | ee (%) |
|---|---|---|
| 10 | 5 | 99 |
| 100 | 7 | 95 |
| 500 | 10 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
